molecular formula C21H20O11 B565622 Naringenin4'-glucuronide CAS No. 158196-35-1

Naringenin4'-glucuronide

Cat. No.: B565622
CAS No.: 158196-35-1
M. Wt: 448.4 g/mol
InChI Key: DFIUUCDSSKATFP-DNPGXZAYSA-N
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Description

Naringenin-4’-glucuronide is a naturally occurring flavonoid glucuronide, derived from naringenin, a flavonoid found in citrus fruits. This compound is known for its potential health benefits, including anti-inflammatory, antioxidant, and neuroprotective properties .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Naringenin 4’-O-beta-D-glucuronide interacts with various enzymes, proteins, and other biomolecules. It has been shown to have remarkable biological properties, such as anti-oxidative, anti-inflammatory, antibacterial, anticancer, and antidiabetic activities . The presence of the glucuronyl group may play a key role in the neuroprotective effects of naringenin .

Cellular Effects

Naringenin 4’-O-beta-D-glucuronide has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have anti-inflammatory effects by inhibiting the synthesis of growth factors and cytokines .

Molecular Mechanism

The molecular mechanism of action of Naringenin 4’-O-beta-D-glucuronide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to bind more tightly and stably to the active site of C-terminal tail of CRMP-2 compared to naringenin .

Temporal Effects in Laboratory Settings

The effects of Naringenin 4’-O-beta-D-glucuronide change over time in laboratory settings. It has been observed that the absorption and transport of naringenin by Caco-2 cells were time- and concentration-dependent .

Dosage Effects in Animal Models

The effects of Naringenin 4’-O-beta-D-glucuronide vary with different dosages in animal models. For instance, a study found that the oral dose of naringenin nanoparticles at a weight of 50 mg naringenin/kg/day hindered tumorigenesis compared to free naringenin .

Metabolic Pathways

Naringenin 4’-O-beta-D-glucuronide is involved in several metabolic pathways. The biosynthesis of naringenin’s basic structure, as a flavonoid, occurs via the combination of shikimic acid and acylpolymalonate metabolic pathways .

Transport and Distribution

Naringenin 4’-O-beta-D-glucuronide is transported and distributed within cells and tissues. It has been found that the transport of naringenin by Caco-2 cells is mainly involved in active transport mediated by P-glycoprotein .

Preparation Methods

Synthetic Routes and Reaction Conditions

Naringenin-4’-glucuronide can be synthesized through enzymatic glucuronidation of naringenin. This process involves the use of uridine diphosphate-glucuronic acid as a glucuronide donor and glucuronosyltransferase enzymes . The reaction is typically carried out in an aqueous buffer at a pH of around 7.4 and a temperature of 37°C.

Industrial Production Methods

Industrial production of naringenin-4’-glucuronide involves the use of biocatalysis systems. These systems utilize glycosyltransferase enzymes to catalyze the transfer of glucuronic acid to naringenin. The process is optimized for high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Naringenin-4’-glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Naringenin-4’-glucuronide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naringenin-4’-glucuronide is unique due to its specific glucuronidation at the 4’ position, which may enhance its bioavailability and biological activity compared to other naringenin derivatives .

Properties

CAS No.

158196-35-1

Molecular Formula

C21H20O11

Molecular Weight

448.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H20O11/c22-9-5-11(23)15-12(24)7-13(31-14(15)6-9)8-1-3-10(4-2-8)30-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-6,13,16-19,21-23,25-27H,7H2,(H,28,29)/t13?,16-,17-,18+,19-,21+/m0/s1

InChI Key

DFIUUCDSSKATFP-DNPGXZAYSA-N

SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O

Isomeric SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O

Appearance

Assay:≥97%A crystalline solid

Synonyms

4-[(2S)-3,4-Dihydro-5,7-dihydroxy-4-oxo-2H-1-benzopyran-2-yl]phenyl β-D-Glucopyranosiduronic Acid;  Naringenin-4’-O-β-D-glucuronopyranoside;  _x000B_Naringenin-4’-glucuronide; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Naringenin4'-glucuronide
Reactant of Route 2
Reactant of Route 2
Naringenin4'-glucuronide
Reactant of Route 3
Naringenin4'-glucuronide
Reactant of Route 4
Naringenin4'-glucuronide
Reactant of Route 5
Naringenin4'-glucuronide
Reactant of Route 6
Naringenin4'-glucuronide
Customer
Q & A

Q1: What is known about the presence and potential activity of Naringenin-4'-O-beta-D-glucuronide in rats?

A1: Research indicates that Naringenin-4'-O-beta-D-glucuronide is one of the major metabolites of orally administered naringenin chalcone found in the urine of rats []. While the study primarily focused on another metabolite found in plasma, Naringenin chalcone-2'-O-beta-D-glucuronide, further research is needed to understand the specific properties and potential biological activities of Naringenin-4'-O-beta-D-glucuronide.

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